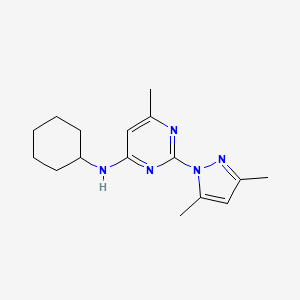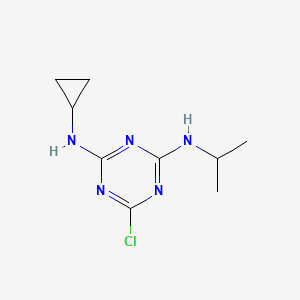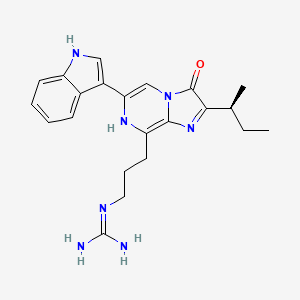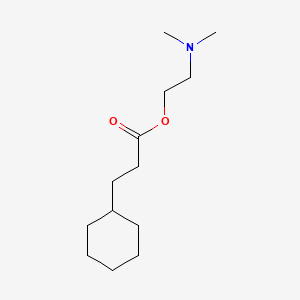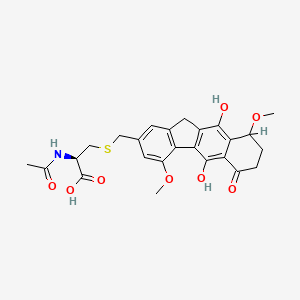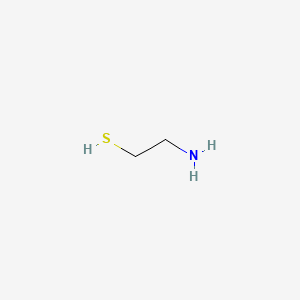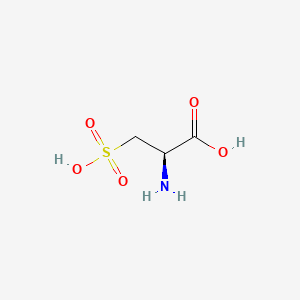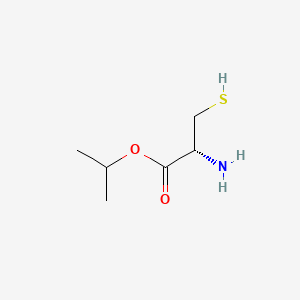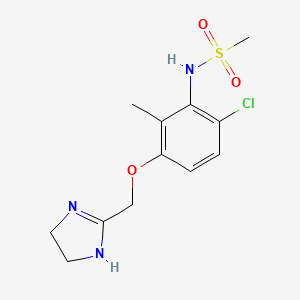
Dabuzalgron
Vue d'ensemble
Description
Le Dabuzalgron est un composé organique synthétique classé comme agoniste sélectif des récepteurs alpha-1A adrénergiques. Il est principalement utilisé dans le traitement de l'incontinence urinaire et a montré un potentiel pour protéger contre la cardiotoxicité induite par la doxorubicine . Le composé est un dérivé de sulfonamide de formule chimique C12H16ClN3O3S .
Applications De Recherche Scientifique
Dabuzalgron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating heart failure and protecting against cardiotoxicity induced by chemotherapeutic agents
Industry: Utilized in the development of new therapeutic agents targeting adrenergic receptors.
Mécanisme D'action
Target of Action
Dabuzalgron is a highly selective partial agonist for the alpha-1A-adrenergic receptor (α1A-AR) . This receptor is an endogenous adaptive signaling system that protects and repairs myocytes after injury .
Mode of Action
This compound interacts with its primary target, the α1A-AR, to exert its therapeutic effects. The activation of α1A-ARs on cardiac myocytes protects against cytotoxicity and enhances mitochondrial function . This interaction likely mediates the cytoprotective effects through the activation of ERK 1/2 .
Biochemical Pathways
The activation of α1A-ARs by this compound leads to the activation of ERK 1/2, a central mechanism in various cellular processes . This activation regulates the transcription of genes related to energy production and mitochondrial function .
Pharmacokinetics
It was well-tolerated in Phase 2 clinical trials for the treatment of urinary incontinence .
Result of Action
This compound’s action results in several beneficial effects at the molecular and cellular levels. It enhances contractile function, regulates the transcription of genes related to energy production and mitochondrial function, and preserves myocardial ATP content . It also protects against doxorubicin-induced cardiotoxicity in vivo .
Action Environment
Analyse Biochimique
Biochemical Properties
Dabuzalgron interacts with α1A-adrenoceptor, a type of G protein-coupled receptor . The interaction between this compound and α1A-adrenoceptor is believed to be an agonistic one, meaning that this compound can bind to this receptor and activate it .
Cellular Effects
This compound has been shown to have protective effects against Doxorubicin-induced cardiotoxicity . It is believed to exert these effects by preserving mitochondrial function . This suggests that this compound may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α1A-adrenoceptor . This binding activates the receptor, which can lead to a series of downstream effects within the cell . These effects may include changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
This suggests that this compound may have long-term effects on cellular function, potentially by preserving mitochondrial function over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect against Doxorubicin-induced cardiotoxicity It is known that this compound can exert its protective effects at dosages that do not significantly increase blood pressure .
Metabolic Pathways
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is involved in pathways related to adrenergic signaling.
Transport and Distribution
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is transported to and distributed within cells in a manner similar to other adrenergic agonists.
Subcellular Localization
As an α1A-adrenoceptor agonist , this compound likely interacts with α1A-adrenoceptors, which are typically located on the cell membrane . This suggests that this compound may primarily localize to the cell membrane where it can interact with its target receptor.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Dabuzalgron implique plusieurs étapes, en commençant par la préparation de la structure de base du sulfonamide. Les étapes clés incluent :
Formation du noyau sulfonamide : Cela implique la réaction du N-phénylméthanesulfonamide avec des réactifs appropriés pour introduire le groupe chloro en position 2, le groupe 4,5-dihydro-1H-imidazol-2-ylméthoxy en position 5 et le groupe méthyle en position 6.
Introduction de groupes fonctionnels : Le groupe chloro et le groupe imidazolylméthoxy sont introduits par des réactions de substitution spécifiques dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Les étapes clés incluent :
Synthèse en vrac d'intermédiaires : Préparation à grande échelle du noyau sulfonamide et des intermédiaires.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le Dabuzalgron subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.
Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures d'alkyle, halogénures d'aryle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études sur les agonistes des récepteurs adrénergiques.
Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.
Médecine : Exploré pour son potentiel dans le traitement de l'insuffisance cardiaque et la protection contre la cardiotoxicité induite par les agents chimiothérapeutiques
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs adrénergiques.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement aux récepteurs alpha-1A adrénergiques et en les activant. Cette activation entraîne une cascade d'événements de signalisation intracellulaire, impliquant principalement l'activation de la voie de la kinase régulée par le signal extracellulaire (ERK). La voie ERK joue un rôle crucial dans la médiation des effets cardioprotecteurs du this compound, y compris l'amélioration de la fonction contractile, la régulation de la transcription des gènes liés à la production d'énergie et la préservation de la fonction mitochondriale .
Composés similaires :
A61603 : Un autre agoniste sélectif des récepteurs alpha-1A adrénergiques présentant des propriétés cardioprotectrices similaires.
Phényléphrine : Un agoniste non sélectif des récepteurs alpha-adrénergiques utilisé comme décongestionnant et vasoconstricteur.
Méthoxamine : Un agoniste des récepteurs alpha-adrénergiques utilisé pour augmenter la pression artérielle
Unicité du this compound : Le this compound est unique en raison de sa forte sélectivité pour les récepteurs alpha-1A adrénergiques, ce qui lui permet d'exercer des effets thérapeutiques spécifiques avec un minimum d'interactions hors cible. Cette sélectivité le rend particulièrement précieux dans le traitement de pathologies telles que l'incontinence urinaire et l'insuffisance cardiaque, où l'activation ciblée des récepteurs est cruciale .
Comparaison Avec Des Composés Similaires
A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.
Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure
Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .
Propriétés
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWMEJSRSBQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176345 | |
| Record name | Dabuzalgron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-44-1 | |
| Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabuzalgron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabuzalgron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABUZALGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




